Carebastine Methyl Ester

描述

Carebastine Methyl Ester is a compound derived through the microbial oxidation of Ebastine. Cunninghamella strains have shown the capability to oxidize Ebastine into Carebastine via intermediates such as alcohol and aldehyde, mainly yielding Carebastine, the corresponding carboxylic acid (Schwartz et al., 1996).

Synthesis Analysis

Carebastine is produced from the microbial oxidation of Ebastine. Cunninghamella blakesleeana has been found to be effective in this transformation, yielding up to 40% Carebastine under optimized culture conditions (Schwartz et al., 1996).

Molecular Structure Analysis

The molecular structure of Carebastine Methyl Ester is not directly detailed in the available research. However, it can be inferred from its parent compound, Ebastine. Ebastine's metabolism involves extensive transformations, forming desalkylebastine and hydroxyebastine, with hydroxyebastine subsequently metabolized to Carebastine (Liu et al., 2006).

Chemical Reactions and Properties

Carebastine's formation involves the oxidation of Ebastine's methyl group, a process which can be achieved using microbial biotransformation. This process yields either alcohol or acid derivatives, depending on the microorganism and culture conditions used (Ouarradi et al., 2008).

Physical Properties Analysis

The research does not provide specific details on the physical properties of Carebastine Methyl Ester. However, these properties are likely to be similar to those of its precursor, Ebastine, which is extensively metabolized in the liver to form active metabolites including Carebastine.

Chemical Properties Analysis

Carebastine is the active metabolite of Ebastine, formed through human liver microsomes and expressed cytochrome P450 enzymes. CYP2J2 and CYP3A play important roles in its formation, with CYP3A4 mainly catalyzing the N-dealkylation of Ebastine to desalkylebastine, and CYP2J2 and CYP3A4 contributing to the formation of Carebastine from hydroxyebastine (Liu et al., 2006).

科学研究应用

抗血管生成活性

Carebastine 是依巴斯汀的活性代谢物,具有显着的抗血管生成特性。研究表明,carebastine 以剂量依赖性方式抑制血管内皮生长因子 (VEGF) 诱导的内皮细胞增殖、迁移和血管生成。这种作用在人脐静脉内皮细胞 (HUVEC) 和人肺动脉内皮细胞 (HPAEC) 中均有观察到。20-30 µM carebastine 对细胞增殖的抑制范围为 42% 至 75%。同样,在不同细胞类型和 carebastine 浓度下,细胞迁移减少了 37-78%。该化合物还显着降低了体外产生的毛细血管网络的拓扑参数,并在鸡胚绒尿囊膜 (CAM) 试验中抑制了 VEGF 诱导的血管生成。此外,carebastine 导致 VEGFR-2 和 Akt 磷酸化显着降低,表明 carebastine 发挥其抗血管生成作用的机制。这些发现表明 carebastine 作为抗血管生成分子的潜力,在血管生成是一个因素的疾病中,例如在某些观察到粘膜血管性增加的过敏性疾病中(De Luisi et al., 2009).

代谢途径和药物相互作用

Carebastine 是依巴斯汀代谢产生的主要代谢物,依巴斯汀是第二代 H1 受体拮抗剂。依巴斯汀转化为 carebastine 涉及广泛的首过代谢,主要由细胞色素 P450 酶介导,特别是 CYP3A4 和 CYP2J2。Carebastine 本身会进一步代谢,但研究表明它比其母体化合物更稳定。在所研究的剂量范围内,carebastine 的药代动力学表现为线性和剂量无关性。值得注意的是,依巴斯汀代谢为 carebastine 和随后的代谢步骤似乎不受西咪替丁(一种已知的 CYP 酶抑制剂)等因素的显着影响,表明在代谢水平上缺乏主要的药物-药物相互作用潜力。这些信息对于了解依巴斯汀和 carebastine 的安全性和有效性特征至关重要,尤其是在可能服用多种药物的过敏性疾病患者中(Liu et al., 2006).

作用机制

Target of Action

Carebastine Methyl Ester primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to symptomatic relief in conditions such as allergic rhinitis, rhinoconjunctivitis, and urticaria .

Mode of Action

Carebastine Methyl Ester, as an antagonist of the Histamine H1 receptor, inhibits the receptor’s activity, thereby reducing the allergic response . It also inhibits the secretion of interleukin (IL)-4, IL-5, IL-6, and tumor necrosis factor-α by inflammatory cells . Furthermore, it has been shown to downregulate NF-κB expression, which is involved in the regulation of pro-inflammatory cytokines .

Biochemical Pathways

The compound affects the angiogenesis pathway , which is crucial in the development of airway inflammation and remodeling in allergic rhinitis and asthmatic patients . Carebastine Methyl Ester inhibits VEGF-induced human umbilical vein endothelial cell (HUVEC) and human pulmonary artery endothelial cell (HPAEC) proliferation, migration, and angiogenesis . It also reduces VEGF- and H1 receptor-induced VEGFR-2 and Akt phosphorylation .

Pharmacokinetics

Following oral administration, Carebastine Methyl Ester is rapidly converted into its active metabolite, carebastine . No apparent accumulation of ebastine and carebastine occurred, and steady-state concentrations of ebastine and carebastine were predictable from single-dose pharmacokinetics for both healthy subjects and patients with renal impairment .

Result of Action

The inhibition of the Histamine H1 receptor and the angiogenesis pathway by Carebastine Methyl Ester leads to a reduction in allergic symptoms and inflammation . It also exhibits anti-angiogenic activity, suggesting its potential use as an anti-angiogenic molecule, besides its antihistaminic activity for the treatment of allergic diseases in which angiogenesis takes place .

未来方向

While specific future directions for Carebastine Methyl Ester are not mentioned in the sources retrieved, the field of proteomics research, where it is used, is rapidly advancing. The anti-angiogenic activity of Carebastine suggests potential use as an anti-angiogenic molecule, besides its antihistaminic activity for the treatment of allergic diseases in which angiogenesis takes place .

属性

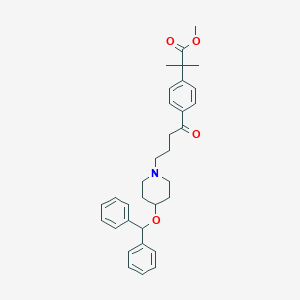

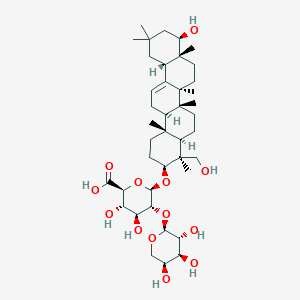

IUPAC Name |

methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGNQXZBCGURTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453679 | |

| Record name | Carebastine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carebastine Methyl Ester | |

CAS RN |

189064-48-0 | |

| Record name | Carebastine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)

![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)

![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)